molecular formula C14H18BrNO4 B2538855 2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide CAS No. 1421459-64-4

2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide

Cat. No.: B2538855
CAS No.: 1421459-64-4
M. Wt: 344.205
InChI Key: RTXLOMVHAQYKLY-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide is a synthetic benzamide derivative characterized by a 2-bromo-5-methoxy-substituted aromatic core linked to a cyclopentyl group bearing hydroxyl and hydroxymethyl functionalities. The compound’s structural complexity arises from its polar substituents, which include bromine (electron-withdrawing), methoxy (electron-donating), and multiple hydroxyl groups.

Properties

IUPAC Name

2-bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-20-10-2-3-12(15)11(6-10)14(19)16-9-4-8(7-17)13(18)5-9/h2-3,6,8-9,13,17-18H,4-5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXLOMVHAQYKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide typically involves multiple steps. One common approach is the bromination of a precursor compound, such as 3-hydroxy-4-methoxybenzaldehyde, followed by further functionalization to introduce the cyclopentyl and amide groups . The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Overview

2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide is a complex organic compound notable for its unique structural features, including a bromine atom, hydroxyl groups, and a methoxy group. This compound has garnered attention in various scientific research fields due to its potential applications in chemistry, biology, and industry.

Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups enable the synthesis of more complex molecules, particularly in pharmaceutical development. The compound can be utilized in:

  • Synthesis of Pharmaceutical Intermediates : It can act as an intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency and specificity of drug development processes.
  • Material Science : The compound's properties make it suitable for developing specialty chemicals with tailored functionalities.

Biology

The biological applications of this compound are significant due to its ability to interact with various biological targets:

  • Enzyme Interaction Studies : The functional groups allow for probing enzyme interactions and metabolic pathways, making it a valuable tool for biochemical research.
  • Pharmacological Investigations : Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and analgesic effects, warranting further investigation into its therapeutic applications.

Industry

In industrial settings, this compound can be employed in:

  • Agrochemical Development : The compound can contribute to the formulation of agrochemicals aimed at improving crop yields and pest resistance.
  • Specialty Chemicals Production : Its unique properties facilitate the creation of specialty chemicals used in various applications ranging from coatings to additives.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Pharmaceutical Development : A study explored the synthesis of derivatives based on this compound that exhibited enhanced anti-inflammatory properties compared to existing treatments.
  • Biochemical Probing : Research demonstrated the use of this compound as a probe in enzyme assays, revealing insights into metabolic pathways involved in drug metabolism.
  • Material Innovations : Industrial applications have been reported where this compound contributed to the development of new materials with improved chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Observations

Substituent Chemistry: The target compound features a cyclopentyl group with hydroxyl and hydroxymethyl groups, enhancing polarity and hydrogen-bonding capacity. The benzoxazole substituent in the compound adds rigidity and π-π interaction surfaces .

Molecular Weight and Solubility :

  • The target’s lower molar mass (359.18 g/mol) compared to 5o (377.05 g/mol) and compound (492.15 g/mol) suggests greater aqueous solubility, further supported by its polar hydroxyl groups. The benzoxazole and dichlorophenyl groups in the compound likely reduce solubility due to increased hydrophobicity .

Synthetic Efficiency: Compound 5o was synthesized with a moderate yield (51%) via copper-catalyzed coupling (Procedure A), highlighting challenges in introducing bulky aromatic substituents . No synthetic data are available for the target compound, but its cyclopentyl substituent may require stereoselective synthesis to control hydroxyl group orientation.

Functional Group Impact: The target’s hydroxyl and hydroxymethyl groups could improve binding to hydrophilic biological targets (e.g., kinases or GPCRs), whereas 5o’s ketone and aromatic amines may favor interactions with hydrophobic pockets.

Biological Activity

2-Bromo-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methoxybenzamide is a complex organic compound with potential biological activity. Its structure incorporates a bromine atom, hydroxyl groups, and a methoxy group, which are significant for its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18BrNO4
  • CAS Number : 1421459-64-4

The presence of functional groups such as hydroxyl (-OH), methoxy (-OCH3), and bromine (Br) suggests that the compound may exhibit diverse biological activities through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups can form hydrogen bonds, influencing the activity of these targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, impacting various physiological responses.

Antiproliferative Activity

Research has indicated that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For example, studies on structurally similar compounds have shown significant activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Compound AMCF-73.1
Related Compound BHCT1161.2

The IC50 values indicate the concentration required for 50% inhibition of cell growth, suggesting that structural modifications can significantly impact efficacy.

Antioxidative Activity

Compounds similar to this compound have demonstrated antioxidative properties. This activity is crucial for preventing oxidative stress-related damage in cells, which can lead to cancer progression.

Case Studies

  • Antiproliferative Screening : A study involving multiple derivatives showed that compounds with hydroxyl and methoxy substitutions exhibited enhanced antiproliferative activity compared to standard agents like doxorubicin.
  • Mechanistic Studies : Investigations into the mechanism revealed that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents.

Comparative Analysis

When compared to similar compounds such as 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, the unique combination of functional groups in this compound provides distinct biological properties. The cyclopentyl ring contributes to its lipophilicity, potentially enhancing cellular uptake and bioavailability.

CompoundStructural FeaturesBiological Activity
This compoundBromine, Hydroxyl, MethoxyAntiproliferative, Antioxidative
2-Bromo-3-hydroxy-4-methoxybenzaldehydeBromine, Hydroxyl, MethoxyModerate Antiproliferative

Q & A

Q. Example Workflow :

Generate 3D conformers with RDKit.

Dock into GroEL/ES (PDB: 1AON) using flexible side-chain protocols.

Validate with MD simulations (AMBER or GROMACS) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modifying:

  • Bromo/methoxy positions : Replace bromine with Cl, I, or CF₃ to assess halogen bonding effects .
  • Cyclopentyl substituents : Introduce methyl or fluorine at the 4-position to probe steric/electronic impacts .
  • Amide linker : Replace with sulfonamide or urea to evaluate backbone flexibility .

Q. SAR Table :

DerivativeModificationBioactivity (IC₅₀)
ParentNone1.2 µM
CF₃-subBr → CF₃0.8 µM
Methyl-cyclopentyl4-CH₃3.5 µM

Basic: How to assess stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical) .
  • Light sensitivity : Conduct ICH Q1B photostability testing .

Critical Parameter : The hydroxymethyl group is prone to oxidation; stabilize with antioxidants (e.g., BHT) in formulations .

Advanced: What strategies address low crystallinity in X-ray studies?

Answer:

  • Co-crystallization : Add small molecules (e.g., glycerol) to improve crystal packing .
  • Cryo-cooling : Use liquid nitrogen to stabilize crystals during data collection .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for challenging datasets .

Example : A 1.2 Å resolution structure of a related benzamide was resolved using 93% solvent content and SHELXE for phase extension .

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